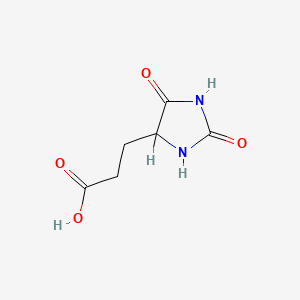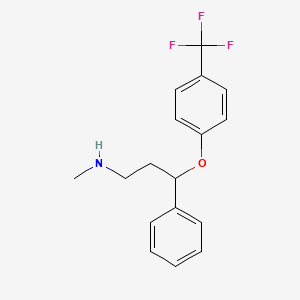
Gallocatechin-(4alpha->8)-epigallocatechin
Description
Gallocatechin-(4alpha->8)-epicatechin is a proanthocyanidin consisting of (+)-gallocatechin and (-)-epicatechin units joined by a (4alpha->8)-linkage . It has a role as a metabolite and is a hydroxyflavan, a proanthocyanidin, a polyphenol, and a biflavonoid . It is functionally related to a (+)-gallocatechin and a (-)-epicatechin . This compound is a natural product found in Camellia sinensis, Vicia faba, and Croton lechleri .
Molecular Structure Analysis
The molecular formula of Gallocatechin-(4alpha->8)-epicatechin is C30H26O13 . The molecular weight is 594.5 g/mol . The IUPAC name is (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol .Scientific Research Applications
Isolation and Characterization
Gallocatechin-(4alpha→8)-epigallocatechin in Traditional Medicine : This compound was identified in the stem-bark of Bridelia ferruginea, a plant used in African traditional medicine for gastrointestinal and gynecological disorders. Its structure was elucidated using advanced NMR techniques (Bruyne et al., 1997).
Chemical Investigation of Faba Beans : Gallocatechin-(4alpha→8)-epigallocatechin was isolated from the testa of faba beans and characterized using spectroscopic methods. Its trypsin inhibitory activity was also evaluated, suggesting potential therapeutic applications (Helsper et al., 1993).
Polyphenolic Compounds in Traditional Medicine : Found in the blood-red sap of Croton lechleri, this compound is a significant constituent of traditional medicine preparations, showing the potential for various therapeutic uses (Cai et al., 1991).
Biological Activities
Effects on Bone Metabolism : Gallocatechin-(4alpha→8)-epigallocatechin, among other catechins, showed promising effects on bone metabolism, suggesting its role in promoting osteoblastic activity and inhibiting osteoclast differentiations (Ko et al., 2009).
Proanthocyanidin Oligomers in Traditional Chinese Medicine : This compound, along with other proanthocyanidins, was isolated from Ephedra sinica, a key plant in Chinese traditional medicine. These compounds demonstrated antimicrobial activities, highlighting their potential therapeutic value (Zang et al., 2013).
Anti-Inflammatory and Antimicrobial Properties : Found in Ribes nigrum leaves, gallocatechin-(4alpha→8)-epigallocatechin and its related compounds showed anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases (Tits et al., 1992).
Inhibition of Growth Factor-Induced Signaling : This compound was shown to inhibit vascular endothelial growth factor-induced intracellular signaling and mitogenesis in human endothelial cells, indicating potential applications in cancer treatment (Neuhaus et al., 2004).
properties
IUPAC Name |
(2R,3R)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24+,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEDIEITOBJPNI-MMKMIGCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331905 | |
| Record name | Gallocatechin-(4alpha->8)-epigallocatechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68964-95-4 | |
| Record name | Prodelphinidin B4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68964-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallocatechin-(4alpha->8)-epigallocatechin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The research mentions that Gallocatechin-(4α->8)-epigallocatechin (referred to as compound 8 in the study) exhibits superoxide anion radical scavenging activity. What structural characteristics contribute to this activity?
A1: The study by [] suggests that the presence of a pyrogallol-type B-ring in Gallocatechin-(4α->8)-epigallocatechin plays a role in its superoxide anion radical scavenging activity. Additionally, electron-withdrawing substituents like carbonyl and ketal carbons, as well as intramolecular hydrogen bonding, appear to enhance this scavenging activity. These structural features contribute to the compound's ability to counteract the autoxidation reaction and effectively scavenge superoxide anion radicals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




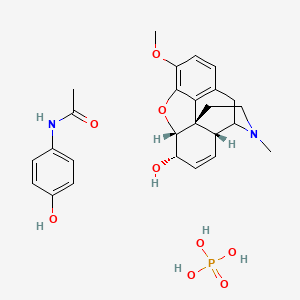

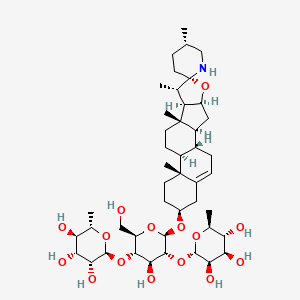

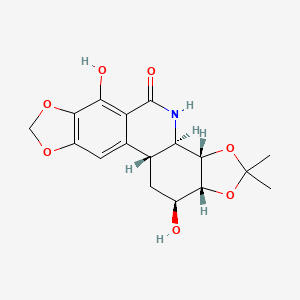
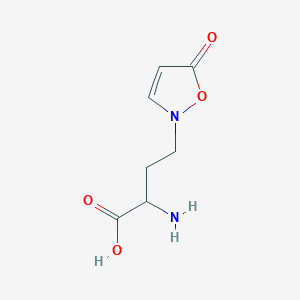
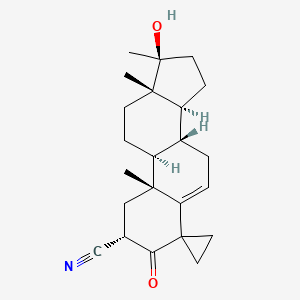
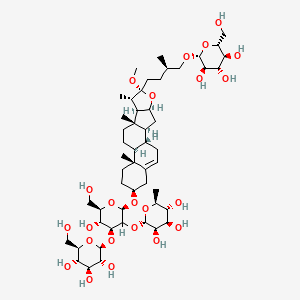
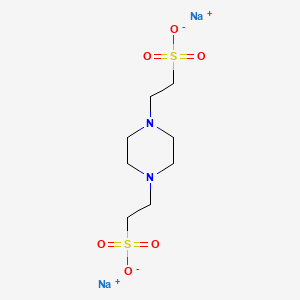

![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)
